molecular formula C5H6BrNO B2789778 5-Bromo-2-ethyl-1,3-oxazole CAS No. 1391740-26-3

5-Bromo-2-ethyl-1,3-oxazole

Cat. No.: B2789778
CAS No.: 1391740-26-3
M. Wt: 176.013
InChI Key: RCUVLGKNYLMLEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-ethyl-1,3-oxazole (CAS: 938458-80-1) is a brominated oxazole derivative with the molecular formula C₉H₈BrNO. Its structure features a bromine atom at the 5-position and an ethyl group at the 2-position of the oxazole ring. The compound is a high-purity pharmaceutical intermediate, with a melting point of 64–66°C, and is classified as an irritant in safety documentation . Oxazole derivatives are valued in medicinal chemistry for their bioisosteric properties and roles in enzyme inhibition, antimicrobial activity, and anticancer drug development .

Properties

IUPAC Name

5-bromo-2-ethyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUVLGKNYLMLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391740-26-3
Record name 5-bromo-2-ethyl-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoacetophenone with ethylamine under acidic conditions to form the oxazole ring. The reaction is usually carried out in a solvent like ethanol or methanol, and the temperature is maintained around 60-80°C.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2-ethyl-1,3-oxazole can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The oxazole ring can undergo reduction to form oxazolines or oxazolidines.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution: Formation of 5-substituted-2-ethyl-1,3-oxazole derivatives.

    Oxidation: Formation of this compound-4-carboxylic acid or this compound-4-aldehyde.

    Reduction: Formation of 5-bromo-2-ethyl-1,3-oxazoline or 5-bromo-2-ethyl-1,3-oxazolidine.

Scientific Research Applications

Chemistry: 5-Bromo-2-ethyl-1,3-oxazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of oxazole derivatives with various biological targets. It is also used in the development of new antimicrobial and anticancer agents.

Medicine: this compound derivatives have shown potential as therapeutic agents. They are being investigated for their anti-inflammatory, antiviral, and anticancer properties.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also used in the development of new catalysts and ligands for chemical reactions.

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethyl-1,3-oxazole and its derivatives involves the interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxazole ring play a crucial role in binding to these targets, leading to the modulation of their activity. For example, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the oxazole ring significantly influence physical properties and reactivity:

Compound Name CAS Number Substituents Melting Point Molecular Formula Key Properties/Applications
5-Bromo-2-ethyl-1,3-oxazole 938458-80-1 5-Br, 2-Ethyl 64–66°C C₉H₈BrNO Pharmaceutical intermediate
5-Bromo-2-methyl-1,3-benzoxazole 5676-56-2 5-Br, 2-Methyl N/A C₈H₆BrNO Higher similarity (0.90); methyl group reduces lipophilicity vs. ethyl
5-Bromo-2-chlorobenzo[d]oxazole 1030377-54-8 5-Br, 2-Cl N/A C₇H₃BrClNO Chloro substituent enhances electrophilicity; potential reactivity in cross-coupling
4-Bromo-2-ethylbenzo[d]oxazole 1803837-92-4 4-Br, 2-Ethyl N/A C₉H₈BrNO Bromine position alters electronic effects; may affect binding in enzyme inhibition
  • Ethyl vs.
  • Bromine Position : Moving bromine from the 5- to 4-position (e.g., CAS 1803837-92-4) alters resonance effects, which could modulate interactions in catalytic or receptor-binding sites .

Biological Activity

5-Bromo-2-ethyl-1,3-oxazole is a member of the oxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a five-membered heterocyclic structure that has been explored for various therapeutic potentials, including antibacterial, antifungal, and anticancer properties. The following sections detail the biological activity of this compound, supported by case studies and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H6BrNOC_5H_6BrNO. Its structure includes a bromine atom at the 5-position and an ethyl group at the 2-position of the oxazole ring. The presence of these substituents is crucial for its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of oxazole derivatives, including this compound.

  • Antibacterial Activity :
    • A review on oxazole derivatives indicated that many compounds exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. Specifically, compounds with similar structures showed enhanced activity against multidrug-resistant bacteria .
    • In vitro studies demonstrated that this compound could inhibit bacterial growth effectively, suggesting its potential as an antibacterial agent.
  • Antifungal Activity :
    • The compound has also been evaluated for antifungal properties. Research indicates that oxazole derivatives can inhibit fungal growth, making them candidates for developing new antifungal therapies .
  • Antituberculosis Activity :
    • A study reported that oxazole derivatives show promising results against Mycobacterium tuberculosis, with some compounds demonstrating activity comparable to first-line antituberculosis drugs . While specific data on this compound's efficacy against tuberculosis is limited, its structural similarity to effective derivatives suggests potential in this area.

Structure-Activity Relationship (SAR)

The biological activity of oxazole derivatives often correlates with their structural features. The introduction of halogens (like bromine) and alkyl groups (like ethyl) can enhance lipophilicity and improve membrane permeability, thereby increasing antimicrobial efficacy .

Substituent Effect on Activity
BromineIncreased antibacterial potency
EthylEnhanced solubility

Case Studies

Several case studies have explored the efficacy of oxazole derivatives in treating infections:

  • Study on Antibacterial Efficacy :
    • A series of synthesized oxazoles were tested against various bacterial strains. The results indicated that compounds with similar structures to this compound exhibited significant inhibition zones in agar diffusion tests .
  • Evaluation Against Fungal Strains :
    • In another study focusing on antifungal activity, derivatives were assessed for their ability to inhibit fungal growth in vitro. Compounds structurally related to this compound showed promising results against common pathogenic fungi .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.